molecular formula C14H25Cl2N3O B1525197 2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride CAS No. 1236261-09-8

2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride

Cat. No.: B1525197
CAS No.: 1236261-09-8
M. Wt: 322.3 g/mol
InChI Key: PMSLDVXJPWMCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride is a chemical compound with a complex structure that includes both amine and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride typically involves multiple steps. One common method starts with the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then hydrogenated to yield dimethylaminopropylamine . The next step involves the reaction of dimethylaminopropylamine with a suitable phenylpropanamide derivative under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific reaction environments, such as controlled temperature and pressure, is crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine or amide groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the desired reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amides or amines.

Scientific Research Applications

2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride is unique due to its specific structure, which combines both amine and amide functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.

Properties

IUPAC Name

2-amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O.2ClH/c1-17(2)10-6-9-16-14(18)13(15)11-12-7-4-3-5-8-12;;/h3-5,7-8,13H,6,9-11,15H2,1-2H3,(H,16,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSLDVXJPWMCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(CC1=CC=CC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.